N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine
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Overview
Description
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are characterized by the presence of a double bond between a carbon and a nitrogen atom. Schiff bases are widely studied due to their interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 1-methyl-1H-benzimidazol-5-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated that Schiff bases, including this compound, may possess antimicrobial, antifungal, and anticancer activities, making them valuable in pharmaceutical research.
Mechanism of Action
The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. As a Schiff base, it can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine can be compared with other Schiff bases and related compounds:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar structure but differs in the substituents on the phenyl ring, which can affect its chemical properties and biological activities.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide:
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(1-methylbenzimidazol-5-yl)methanimine |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-19-14-9-13(5-6-15(14)20)18-10-12-4-7-16(21-2)17(8-12)22-3/h4-11H,1-3H3 |
InChI Key |
VXMLETXWOXIBCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)N=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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